N-Desmethyl Clobazam-13C6
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Overview
Description
N-Desmethyl Clobazam-13C6 is a stable-labeled structural isomer of N-Desmethyl Clobazam, also known as norclobazam. This compound is primarily used as a reference material in various analytical applications, including clinical toxicology, urine drug testing, and forensic analysis. It is a major metabolite of clobazam, a benzodiazepine used for its anxiolytic and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Clobazam-13C6 involves the incorporation of six carbon-13 isotopes into the molecular structure of N-Desmethyl Clobazam. This process typically requires the use of labeled precursors and specialized reaction conditions to ensure the incorporation of the isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for use as a reference material .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Clobazam-13C6 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield more oxidized metabolites, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-Desmethyl Clobazam-13C6 is widely used in scientific research, particularly in the following fields:
Mechanism of Action
N-Desmethyl Clobazam-13C6, like its parent compound clobazam, exerts its effects through the modulation of gamma-aminobutyric acid (GABA) receptors. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to increased neuronal inhibition. This action is responsible for its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Clobazam: The parent compound, used for its anxiolytic and anticonvulsant effects.
Clonazepam: Another benzodiazepine with similar therapeutic uses.
Zolpidem: A non-benzodiazepine that also acts on GABA receptors but with a different binding profile.
Uniqueness
N-Desmethyl Clobazam-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable as a reference standard in analytical applications. This labeling allows for precise quantification and differentiation from other similar compounds in complex biological matrices .
Properties
Molecular Formula |
C15H11ClN2O2 |
---|---|
Molecular Weight |
292.67 g/mol |
IUPAC Name |
7-chloro-5-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-1H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1+1,2+1,3+1,4+1,5+1,11+1 |
InChI Key |
RRTVVRIFVKKTJK-DIYFWHTESA-N |
Isomeric SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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